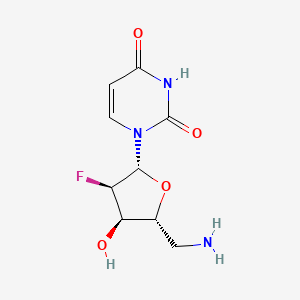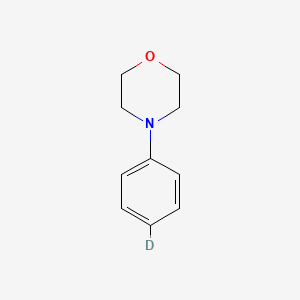
6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine is a compound that features a piperidine ring substituted with ethyl and difluoro groups, connected to a pyridine ring via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine typically involves the following steps:
Formation of 1-Ethyl-3,3-difluoropiperidin-4-amine: This intermediate can be synthesized by reacting 1-ethylpiperidine with a fluorinating agent under controlled conditions.
Coupling with Pyridin-3-ol: The intermediate is then coupled with pyridin-3-ol using a suitable base and solvent to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of 6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This can result in various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3,3-difluoropiperidin-4-amine: A closely related compound with similar structural features.
Pyridin-3-ol: Another related compound that shares the pyridine ring structure.
Uniqueness
6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17F2N3O |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
6-(1-ethyl-3,3-difluoropiperidin-4-yl)oxypyridin-3-amine |
InChI |
InChI=1S/C12H17F2N3O/c1-2-17-6-5-10(12(13,14)8-17)18-11-4-3-9(15)7-16-11/h3-4,7,10H,2,5-6,8,15H2,1H3 |
InChI-Schlüssel |
GMXVHAJGWSNQQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(C(C1)(F)F)OC2=NC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-](/img/structure/B14034483.png)
![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)


